

Amine-PEG4-Desthiobiotin: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Amine-PEG4-Desthiobiotin*

Cat. No.: *B11828140*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Amine-PEG4-Desthiobiotin**, a versatile tool in modern life sciences research. This document details its chemical structure, physicochemical properties, and key applications, with a focus on affinity purification and its emerging role in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual workflows are provided to facilitate its practical implementation in the laboratory.

Core Concepts: Structure and Properties

Amine-PEG4-Desthiobiotin is a trifunctional molecule consisting of a desthiobiotin moiety, a polyethylene glycol (PEG) spacer, and a terminal primary amine group. Each component contributes to its utility in bioconjugation and affinity-based applications.

The desthiobiotin group is a sulfur-free analog of biotin (Vitamin H) that binds to streptavidin with high specificity but with a lower affinity compared to the nearly irreversible biotin-streptavidin interaction.^[1] This key difference allows for the gentle and competitive elution of desthiobiotinylated molecules from streptavidin supports using free biotin, thus preserving the integrity and function of the purified proteins and their complexes.^[1]

The PEG4 spacer arm, a hydrophilic chain of four ethylene glycol units, enhances the water solubility of the molecule and the biomolecules it is conjugated to.^[2] This spacer also

minimizes steric hindrance, providing better access for the desthiobiotin tag to bind to streptavidin.

The terminal primary amine (-NH₂) serves as a versatile reactive handle for conjugation to various functional groups on biomolecules, most commonly carboxyl groups found on proteins (e.g., on aspartate and glutamate residues or the C-terminus).

Chemical Structure

IUPAC Name: N-(14-amino-3,6,9,12-tetraoxatetradecyl)-6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamide[3]

SMILES Code: O=C(NCCOCCOCCOCCOCCN)CCCCC--INVALID-LINK--N1">C@HNC1=O[3]
[4]

InChI Key: DQZZCBCJTNOZDL-ZWKOTPCHSA-N[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of **Amine-PEG4-Desthiobiotin** is presented in the table below.

Property	Value	Reference(s)
Molecular Weight	432.56 g/mol	[3]
Molecular Formula	C ₂₀ H ₄₀ N ₄ O ₆	[3][4]
CAS Number	2306109-91-9	[3][4]
Appearance	White powder or semi-solid	[2]
Solubility	Soluble in water, DMSO, and DMF	[2]
Storage	Store at -20°C, desiccated	[2]

Key Applications and Experimental Protocols

Amine-PEG4-Desthiobiotin is a valuable reagent for a range of applications, primarily centered around its ability to act as a reversible affinity tag.

Protein Desthiobiotinylation via EDC Chemistry

The primary amine of **Amine-PEG4-Desthiobiotin** can be covalently linked to carboxyl groups on a protein of interest using the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms a stable amide bond.

Materials:

- Protein of interest in a carboxyl- and amine-free buffer (e.g., MES buffer, pH 4.7-6.0)
- **Amine-PEG4-Desthiobiotin**
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)
- Reaction Buffer (e.g., 0.1 M MES, pH 5.5)
- Quenching solution (e.g., hydroxylamine or a primary amine-containing buffer like Tris)
- Desalting columns or dialysis equipment for buffer exchange

Procedure:

- Protein Preparation: Ensure the protein sample is in an appropriate amine- and carboxyl-free buffer at a suitable concentration (typically 1-5 mg/mL).
- Reagent Preparation:
 - Immediately before use, prepare a stock solution of **Amine-PEG4-Desthiobiotin** in DMSO or the reaction buffer.
 - Immediately before use, prepare a stock solution of EDC in the reaction buffer. If using NHS or Sulfo-NHS, it can be added to the EDC solution.
- Reaction Setup:

- Add a 20- to 100-fold molar excess of **Amine-PEG4-Desthiobiotin** to the protein solution. Mix gently.
- Add a 2- to 10-fold molar excess of EDC (and NHS/Sulfo-NHS) to the protein/**amine-PEG4-desthiobiotin** mixture. Mix gently. The final reaction volume should be kept as small as practical to maintain high concentrations.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
- Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
- Purification: Remove excess and unreacted reagents by buffer exchange using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
- Verification (Optional): The extent of labeling can be assessed by methods such as HABA/avidin assays, mass spectrometry, or Western blot analysis using streptavidin-HRP.

Affinity Purification and Pull-Down Assays

Desthiobiotinylated proteins can be used as "bait" to capture interacting partners ("prey") from complex biological samples like cell lysates. The entire complex is then isolated using streptavidin-coated beads.

Materials:

- Desthiobiotinylated "bait" protein
- Streptavidin-coated magnetic beads or agarose resin
- Cell lysate containing "prey" proteins
- Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (Binding/Wash Buffer containing 2-10 mM free d-biotin)
- Microcentrifuge tubes

- Magnetic rack (for magnetic beads) or centrifuge

Procedure:

- Bead Preparation:
 - Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.
 - Wash the beads two to three times with Binding/Wash Buffer to remove preservatives. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose resin, centrifuge at a low speed (e.g., 1000 x g) for 1-2 minutes.
- Immobilization of Bait Protein:
 - Add the desthiobiotinylated bait protein to the washed streptavidin beads.
 - Incubate for 30-60 minutes at room temperature with gentle rotation to allow the bait protein to bind to the beads.
- Washing Unbound Bait: Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.
- Binding of Prey Protein:
 - Add the cell lysate containing the prey proteins to the beads now coupled with the bait protein.
 - Incubate for 1-3 hours at 4°C with gentle rotation to allow the bait-prey interaction to occur.
- Washing Non-specific Binders: Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
- Elution:
 - Add the Elution Buffer (containing free biotin) to the beads.

- Incubate for 15-30 minutes at room temperature with gentle agitation. The free biotin will competitively displace the desthiobiotinylated bait-prey complex from the streptavidin beads.
- Separate the beads (using a magnetic rack or centrifugation) and collect the supernatant containing the eluted bait and prey proteins.
- Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting prey proteins.

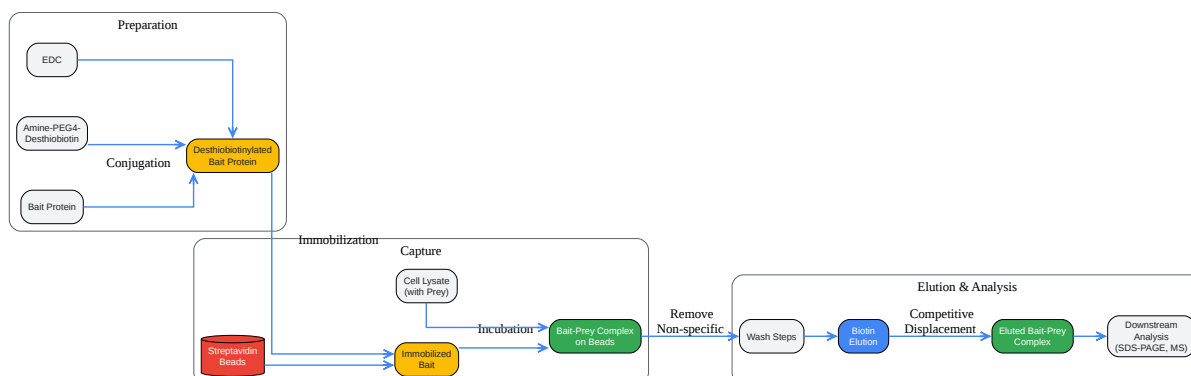
PROTAC Development

Amine-PEG4-Desthiobiotin serves as a versatile linker in the synthesis of PROTACs.^[4] A PROTAC is a heterobifunctional molecule that brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The amine group of **Amine-PEG4-Desthiobiotin** can be readily coupled to either the target protein ligand or the E3 ligase ligand to form the final PROTAC molecule. The PEG4 linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Visualizing Workflows and Pathways

Protein Pull-Down Assay Workflow

The following diagram illustrates the key steps in a typical pull-down assay using a desthiobiotinylated bait protein.

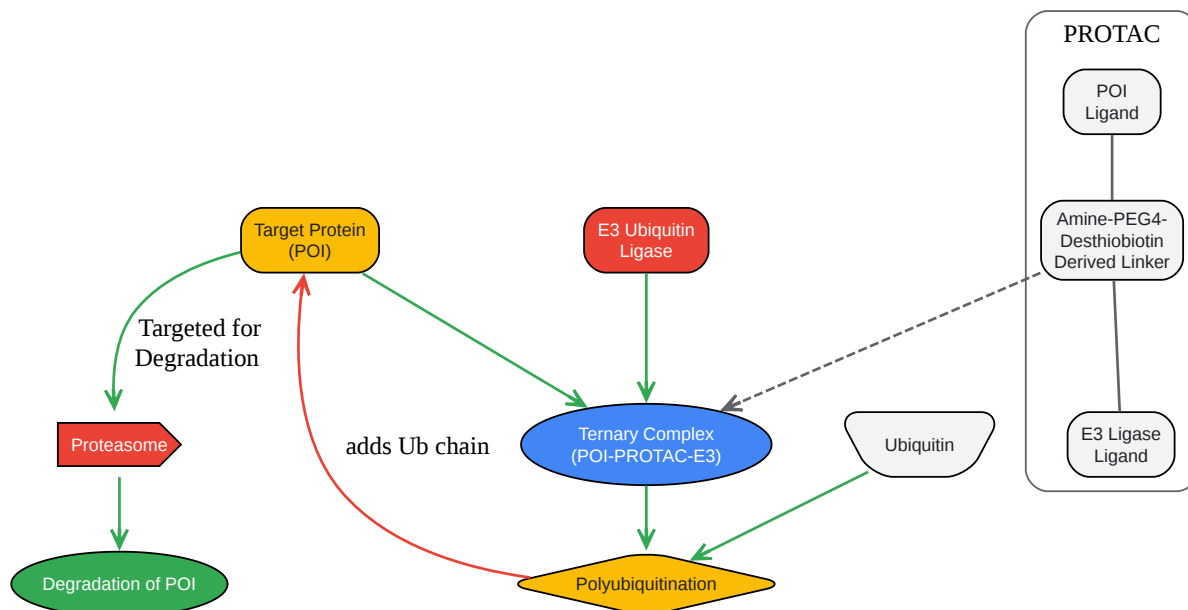


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Caption: Workflow of a pull-down assay using **Amine-PEG4-Desthiobiotin**.

PROTAC-Mediated Protein Degradation

This diagram illustrates the general mechanism of action for a PROTAC utilizing a linker derived from **Amine-PEG4-Desthiobiotin**.



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Caption: PROTAC mechanism with an **Amine-PEG4-Desthiobiotin**-derived linker.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of **Amine-PEG4-Desthiobiotin**.

Table 1: Binding Affinities of Biotin and Desthiobiotin to Streptavidin

Ligand	Dissociation Constant (Kd)	Elution Conditions	Reference(s)
Biotin	$\sim 10^{-15}$ M	Harsh, denaturing (e.g., low pH, high concentrations of chaotropic agents)	
Desthiobiotin	$\sim 10^{-11}$ M	Mild, competitive elution with free biotin	

Table 2: Recommended Molar Excess for Labeling Reactions

Reagent	Molar Excess over Protein	Purpose	Reference(s)
Amine-PEG4-Desthiobiotin	20-100 fold	To ensure efficient labeling of carboxyl groups	
EDC	2-10 fold	To activate a limited number of carboxyl groups and minimize protein polymerization	

Conclusion

Amine-PEG4-Desthiobiotin is a powerful and versatile reagent for researchers in molecular biology, proteomics, and drug discovery. Its unique combination of a reactive amine handle, a solubilizing PEG spacer, and a reversibly binding desthiobiotin tag makes it an ideal choice for a wide range of applications, from the gentle purification of protein complexes to the rational design of novel therapeutics like PROTACs. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for the successful implementation of **Amine-PEG4-Desthiobiotin** in your research endeavors.

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